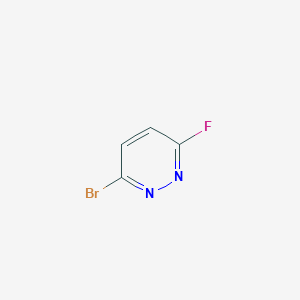

3-Bromo-6-fluoropyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-fluoropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRQRDDRJIXHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-6-fluoropyridazine: A Technical Guide for Advanced Synthesis

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and predictable reactivity patterns allow for the strategic construction of complex molecular architectures. Among these, 3-Bromo-6-fluoropyridazine emerges as a significant, albeit specialized, intermediate. This guide provides an in-depth technical overview of this compound, consolidating its known properties, exploring its synthetic utility with field-proven insights, and offering a forward-looking perspective for researchers, scientists, and drug development professionals. While detailed experimental data in peer-reviewed literature remains sparse, this document synthesizes available information from chemical suppliers and patent literature to present a comprehensive profile.

Core Identification and Physicochemical Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 1353854-35-9 .[1] Its structure features a pyridazine ring substituted with a bromine atom at the 3-position and a fluorine atom at the 6-position, creating a scaffold with distinct sites for chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1353854-35-9 | [1] |

| Molecular Formula | C₄H₂BrFN₂ | [1][2] |

| Molecular Weight | 176.97 g/mol | [1][2] |

| Exact Mass | 175.93854 g/mol | [1] |

| Topological Polar Surface Area | 25.8 Ų | [1] |

| XLogP3-AA (Calculated) | 1.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Note: Most physicochemical data beyond the molecular formula and weight are computationally derived from chemical supplier databases, as extensive experimental characterization is not widely published.

Synthesis and Manufacturing Considerations

-

Diazotization and Halogenation: Starting from a suitable aminofluoropyridazine, a Sandmeyer-type reaction could introduce the bromine atom.

-

Halogen Exchange: A precursor such as 3,6-dibromopyridazine could potentially undergo selective nucleophilic substitution with a fluoride source.

-

Ring Formation: Condensation of a halogenated dicarbonyl compound or its equivalent with hydrazine could form the pyridazine core with the halogens already in place.

The causality behind these choices lies in the need for regioselective control. The two nitrogen atoms in the pyridazine ring significantly influence the electron density and reactivity of the carbon positions, making the precise placement of the bromo and fluoro substituents a key synthetic challenge. For industrial-scale production, process optimization would be critical to ensure high purity and yield, which are paramount for its use in pharmaceutical manufacturing.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its reactivity, which is dictated by the electronic nature of the pyridazine ring and the distinct properties of its halogen substituents. The pyridazine core is electron-deficient, which activates the ring towards nucleophilic aromatic substitution (SNAr).

The workflow for a typical SNAr reaction involving this substrate is conceptually straightforward but requires careful optimization of conditions.

Case Study: Synthesis of an ABHD6 Antagonist

A key documented application of this compound is its use as a reactant in the synthesis of novel α/β-hydrolase domain containing 6 (ABHD6) antagonists, which are of interest in drug discovery.[3] In a patented procedure, this compound was reacted with a complex amine nucleophile in the presence of N,N-diisopropylethylamine (DIPEA) as a base.[3] The reaction was conducted in a sealed tube at 180°C for one hour.[3]

This reaction exemplifies a regioselective SNAr, where the nucleophile displaces one of the halogens. While the patent does not explicitly state which halogen is displaced, in electron-deficient systems like pyridazine, fluorine is often a better leaving group in SNAr than bromine due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. The bromine atom would then be available for subsequent functionalization, such as through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a dual-functional handle for building molecular complexity.

The logical relationship for exploiting the differential reactivity of the C-F and C-Br bonds is a cornerstone of its synthetic utility.

Analytical Characterization

While a full, published spectroscopic dataset is not available, the patent literature provides analytical data for a product synthesized from this compound.[3] For the resulting ABHD6 antagonist, the following data were reported:

-

HPLC Retention Time: 1.20 minutes (formic acid method)[3]

-

Mass Spectrometry: MS (ESI, Pos.): 447 (M+H)⁺[3]

For researchers working directly with this compound, characterization would typically involve:

-

¹H NMR: To confirm the presence and coupling of the two aromatic protons on the pyridazine ring.

-

¹³C NMR: To identify the four carbon atoms of the ring, with characteristic shifts for the carbon atoms bonded to nitrogen, bromine, and fluorine.

-

¹⁹F NMR: A singlet would be expected, confirming the presence of the single fluorine atom.

-

Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Safety and Handling

As a halogenated, electron-deficient heterocyclic compound, this compound must be handled with appropriate care in a laboratory setting. The available safety data from suppliers indicates the following hazards:

Table 2: GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[2]

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Procedures:

-

Avoid generating dust. If handling a solid, weigh it out carefully.

-

Keep the container tightly sealed when not in use.

-

Store in a cool, dry, well-ventilated area at the recommended 2-8°C, away from incompatible materials such as strong oxidizing agents.[2]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion and Future Outlook

This compound represents a valuable, though underexplored, building block for synthetic and medicinal chemistry. Its primary utility, as demonstrated in the patent literature, is as a difunctional intermediate for the construction of complex molecules, particularly in the context of drug discovery. The presence of both a bromine and a fluorine atom at electronically distinct positions on an activated pyridazine ring provides chemists with a platform for sequential, regioselective functionalization via SNAr and cross-coupling reactions.

While the current body of public literature on this specific compound is limited, its structural motifs are highly relevant to ongoing research. Future work will likely see this and similar pyridazine intermediates utilized in the synthesis of new classes of bioactive compounds. As more research is published, a more detailed understanding of its reactivity, optimal reaction conditions, and full potential will undoubtedly emerge, further solidifying the role of halogenated pyridazines in the chemist's synthetic toolbox.

References

-

Chemsigma. This compound [ 1353854-35-9 ]. [Link]

-

American Custom Chemicals Corporation. This compound | CAS 1353854-35-9. [Link]

- Google Patents. WO2022211060A1 - ABHD6 antagonist.

Sources

Introduction: The Strategic Value of 3-Bromo-6-fluoropyridazine

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-6-fluoropyridazine

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyridazine, its electron-deficient aromatic core, functionalized with two distinct halogens, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of a bromine atom, ideal for transition metal-catalyzed cross-coupling reactions, and a fluorine atom, which can modulate physicochemical properties and serve as a leaving group in nucleophilic substitutions, makes this molecule a highly valuable building block for drug discovery programs and the development of novel functional materials.

This guide provides a comprehensive overview of the known and predicted properties of this compound, its characteristic reactivity, and robust protocols for its synthetic manipulation, empowering researchers to fully leverage its synthetic potential.

Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique molecular structure and associated identifiers.

Caption: Molecular Structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1353854-35-9 | |

| Molecular Formula | C₄H₂BrFN₂ |

| Molecular Weight | 176.97 g/mol | |

Table 2: Predicted Physicochemical Properties While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with similar halogenated heterocycles.

| Property | Predicted Value / Observation | Justification |

| Appearance | White to off-white crystalline solid | Typical for small, halogenated aromatic compounds. |

| Melting Point | Moderately high | The planar, polar structure allows for efficient crystal lattice packing, leading to a higher melting point than non-polar analogues. |

| Boiling Point | > 200 °C (at atm. pressure) | High polarity and molecular weight suggest a relatively high boiling point. |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, Dioxane); sparingly soluble in non-polar solvents; poorly soluble in water. | The polar pyridazine core and C-F bond enhance solubility in polar organic media, while the overall structure is not conducive to extensive hydrogen bonding with water. |

Spectroscopic Profile for Structural Verification

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. The following data represent the expected spectral characteristics for a researcher seeking to verify its synthesis.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Two signals in the aromatic region (δ 7.5-8.5 ppm). Each signal will appear as a doublet of doublets (dd) due to coupling with the adjacent proton and a smaller through-space or through-bond coupling to the ¹⁹F atom. |

| ¹³C NMR | Four distinct signals in the aromatic region (δ 110-160 ppm). The carbons bonded to fluorine and bromine will show characteristic shifts and coupling constants (JC-F). |

| ¹⁹F NMR | A single signal, likely a doublet of doublets (dd), coupled to the two nearby aromatic protons. |

| Mass Spec. (EI) | A characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |

Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of this compound is dominated by the differential reactivity of its C-Br and C-F bonds. This dichotomy allows for highly selective, stepwise functionalization, which is a cornerstone of modern synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

Expert Insight: The pyridazine ring is inherently electron-deficient due to the inductive and mesomeric effects of its two adjacent nitrogen atoms. This effect is significantly amplified by the strongly electron-withdrawing fluorine atom at the C6 position. Consequently, the C6 carbon is highly electrophilic and susceptible to attack by nucleophiles. In SNAr reactions, the C-F bond is preferentially cleaved over the C-Br bond because fluoride is an excellent leaving group in the context of an activated aromatic system.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Trustworthy Protocol: Synthesis of 3-Bromo-6-(morpholino)pyridazine

This protocol provides a self-validating method for the SNAr reaction, a foundational transformation for this substrate.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the pure product.

-

Validation: Confirm the structure of the product by NMR spectroscopy and mass spectrometry.

Palladium-Catalyzed Cross-Coupling at the C3-Position

Expert Insight: The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond. This makes the C-Br bond the exclusive site for oxidative addition to a low-valent palladium(0) catalyst, the rate-determining step in most cross-coupling reactions. This remarkable selectivity allows for the installation of carbon-carbon or carbon-heteroatom bonds at the C3 position while preserving the fluorine atom for potential subsequent SNAr reactions.

Caption: Workflow for a selective Suzuki cross-coupling reaction.

Trustworthy Protocol: Synthesis of 3-Aryl-6-fluoropyridazine via Suzuki Coupling

This protocol details a robust and reproducible method for Suzuki cross-coupling.

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), cesium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) via syringe.

-

Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-6-fluoropyridazine.

-

Validation: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogues such as 3-bromo-5-fluoropyridine and 3-bromo-6-fluoropyridin-2-amine suggest the following precautions.

-

Hazard Statements: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation. May be harmful if swallowed.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a privileged structure in modern drug discovery for several key reasons:

-

Metabolic Stability: The introduction of fluorine can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of the pyridazine ring and fluorine atom can lower the pKa of adjacent basic centers, which can be crucial for optimizing cell permeability and target engagement.

-

Bioisosterism: The pyridazine ring is often used as a bioisostere for other aromatic systems, offering a unique vector space for substituent placement and improved physicochemical properties.

-

Synthetic Handle: As demonstrated, the bromine atom serves as a reliable and versatile point for late-stage functionalization, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

This versatile building block is frequently employed in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies where precise control over molecular geometry and electronics is paramount.

References

- 3-Bromo-6-fluoropyridine. KaiShengYuan (Tianjin) Technology Co., Ltd. [URL: https://vertexaisearch.cloud.google.

- 3-BROMO-6-CHLORO-2-FLUOROPYRIDINE | 885952-18-1. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWxb4laCVhLcvk2M0bZvKODxTRTtF85mMDL3GVp715KSwW3ckzuIgfmfzvo4zTtqiKlcdxc1kbpSkNfg6Konjf3mWZohpqEA7tW7iP5_xkNBgXNa1B-Oby_z2lEomjMrxC-JogJG4iuz3p-uc6KqYn_C8fqvQ-VnOJ_gozIcAFeQ==]

- Cas 885952-18-1, 3-BROMO-6-CHLORO-2-FLUOROPYRIDINE. LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp7NSoX5l2OPNbEnUKVW011TOcoz5G9RMakRoPM9OhkB8cgnknWKOBlMkvT9mHV1g25lAfEOYw-7H_-bhiojmizE0PKD7wx3GTEu_xnmhmBO6flNgKtSoGl8HtYvNRx6vxizcSKXL1fY0DQmTxlWspIwAKOR0YmsmlE300vfaolaumEhXY7MikGqJiuX017a8=]

- 3-Bromo-6-fluoro-2-methylpyridine. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH7n2SjgtypdE8IHEiA0_kF0DgeAwhIYaNZwekXgq0512r5TRJh_pLXm5ZPH7d-x6yzeWt-MKFNit0dEl2l2snUuelxKgwbNvc1f4i_1jo5JYTt97A4ef2NictDX-uniq5IsdA_Gn7yzTGtMa5cwoXXZagkH7sjrgDHrc=]

- 3-Bromo-6-fluoropyridin-2-amine Safety Data Sheet. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC3AwTiP66HJAXT0CZa_niPhFzHHKc0VjCZKmDd2NS26cPFo7EU5Y0ehWK3UvI6a2y9sDs7vnAVu7QJSduIBEFJ8-bslBk0NPXlCda9DmlIZ38womX2YvqK3csJT8rDQ==]

- 3-Bromo-6-fluoropyridine. Synchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJEgJ20W0PvFeJL9zAqc1LxbJtSpdSulKs7TD2hsIem0w7oObFrx9sVDyToOhL2t9MVBz33PJIJ5USxk1arsAA2TS4QQg-opPuBzEB852imvDdo68_wXzMHjlPLXmiXm9GdW_MVzeftQ8HED0rI3FRAMtq]

- 3-Bromo-6-fluoro-2-methylpyridine Supplier & Manufacturer China. Pipzine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtdt_XFHqsGB7F9_GTzv1aWNrVbRS_xTi_kkLG2snhnYb4GYUUPyZ5OB9ua_5AAOYyLhbzUgDhut9Z9QFwByHVWY_SheIOzDaqi3o5AuT5IDVJcsfZ4ygnU1a6-Ja2i2OfEsv8KMWJ5rZyzUP57t4Uy46GE2iN42A-WZ0Pz9o9RKN5-YMc2I9nSP1YdJVceOM=]

- 3-Bromo-2,6-difluoropyridine. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWKCuoo8qeffQoqTkPhra58PdyOpfE57miFEdKaav1e0KD536MfjnBO3yIgVoKtBOvcZEY2egRjQCljAOD4pp7SUi1d_THXDRo-lQTVwcJjtDBUbOE2G3T1-sGTJJuDELvEQBMFC9HWbw74BJtK-gxJFPTdnon7PNx18vRVeJYicY=]

- 3-Bromo-6-chloro-2-fluoropyridine | 885952-18-1. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUq6zmMrDKLtbhf-As6N1KxLC-zLIXYh2hEH9Mi_ZIsfS7WENKITjmZBC-TT98l_EOnnGF3ARuyRy3aRJTOQ0SjnfFWH0FgF2A4VD8uJbWIlMBFF9CdAQ-d7PUOOa6N0k8Pb5dKEZoVYZipyVKvzXqIUlvHY01XwMR7RBhuwCqbdSXzZ2UNWEUITmq6tka4xVH]

- Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermedi

- Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.

- 3,6-Dibromo-2-fluoropyridine Safety Data Sheet. Apollo Scientific. [URL: https://vertexaisearch.cloud.google.

- 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFJlLFjMAMGW0xoVOmmBuZWKI1HXWVtqbUJZLDBVIOF_s9i5Dm5FLuc4i1e2mb0Trdr725DDmdLxFVbqVvCPCYsKpbvZ7xmXCyP8ibLO9w2Jk6lMpaX47nmcZm992zs8_IKnIdMAwqZVxKXP_QM-W6WP-qQUH_9A-byoCxDFU4ukbLfCRItb-3nD8NnVHR_g==]

- 3-Bromo-5-fluoropyridine SDS, 407-20-5 Safety Data Sheets. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFipPI6WGwf0Ju1_N1xNzPseJRe0CGpeUPbQiuhhE2lLvqQp0BrHWWFBMVEGxPc11yc0wupLk-F-cAOjQJKEtyePSFNNDGlqCtK8MPx2F3A3sZq__P2wXJHq_jPjhR5ZZYQccW7OYJSdzPaQyMbzoruieFyGFVPF80cL4K3OMnfUR2]

- 3-Bromopyridine Safety D

An In-depth Technical Guide to 3-Bromo-6-fluoropyridazine: Physicochemical Properties and Synthetic Considerations

For correspondence: Senior Application Scientist Advanced Chemical Intermediates Division

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-fluoropyridazine, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document details its fundamental molecular and physical properties. Due to the limited specific literature on this exact molecule, this guide also explores the broader context of pyridazine chemistry, offering insights into potential synthetic routes and reactivity patterns based on established principles for related compounds.

Core Molecular Attributes

This compound is a disubstituted pyridazine featuring both a bromine and a fluorine atom. These halogens impart distinct electronic properties to the pyridazine ring, making it a potentially versatile building block in organic synthesis.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Chemical Structure and Identification

The structure consists of a pyridazine ring substituted at the 3- and 6-positions.

Figure 1. Chemical structure of this compound.

-

CAS Number: 1353854-35-9[1]

Physicochemical Data Summary

At present, detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not widely available in the public domain. The data for related halogenated pyridines and pyridazines can vary significantly based on the nature and position of the substituents. For research purposes, it is recommended that these properties be determined experimentally upon synthesis.

Table 1: Summary of Core Compound Information

| Parameter | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1353854-35-9 | [1] |

| Molecular Formula | C₄H₂BrFN₂ | [1] |

| Molecular Weight | 176.97 g/mol | [1] |

Synthetic Pathways: General Considerations for Substituted Pyridazines

While a specific, validated synthetic protocol for this compound is not readily found in current literature, established methods for the synthesis of substituted pyridazines can provide a strategic framework for its preparation. The choice of starting materials and reaction conditions would require careful optimization.

Cyclocondensation of 1,4-Dicarbonyl Compounds

A classical and widely used method for constructing the pyridazine core involves the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2] To achieve the desired 3-bromo-6-fluoro substitution pattern, a suitably functionalized 1,4-dicarbonyl precursor would be necessary.

Caption: General cyclocondensation approach to pyridazine synthesis.

Inverse-Electron-Demand Diels-Alder Reaction

A more modern approach for synthesizing substituted pyridazines involves the inverse-electron-demand Diels-Alder reaction between a tetrazine and an alkyne, followed by the extrusion of nitrogen gas.[3] For this compound, this would require a specifically substituted tetrazine and an appropriate alkyne partner. This method offers a high degree of regioselectivity.

Predicted Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by the electronic nature of the pyridazine ring and the two halogen substituents. The electron-deficient nature of the pyridazine ring, further enhanced by the electronegative fluorine atom, makes the molecule susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The positions occupied by the bromine and fluorine atoms are expected to be activated towards nucleophilic aromatic substitution (SNAr). The relative reactivity of the C-Br versus the C-F bond in SNAr reactions on a pyridazine ring is not definitively established and would depend on the nature of the nucleophile and the reaction conditions. In many heterocyclic systems, fluoride is a better leaving group in SNAr than bromide.[4]

Caption: Potential nucleophilic aromatic substitution pathway.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6][7][8] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position, enabling the synthesis of diverse compound libraries for drug discovery programs.[9] The successful implementation of such reactions would likely require careful selection of the palladium catalyst, ligand, and base to achieve optimal yields.

Potential as a Pharmaceutical Intermediate

Halogenated pyridines and pyridazines are important scaffolds in medicinal chemistry.[10] The presence of both a bromine and a fluorine atom allows for sequential and site-selective functionalization. The bromine can be used for cross-coupling reactions, while the fluorine might be retained to modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of a final drug candidate or be displaced by a nucleophile in a later synthetic step.

Safety and Handling

Conclusion

This compound is a chemical entity with potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited, its molecular formula and weight are established. General principles of pyridazine synthesis and reactivity suggest that it could be prepared and utilized in various chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Further experimental investigation is required to fully characterize its properties and unlock its synthetic potential.

References

A comprehensive list of references is not available due to the limited specific information on this compound in the provided search results. The bracketed citations in the text refer to the search results that provided general context on related chemical principles and compounds.

Sources

- 1. This compound - CAS:1353854-35-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 3-Bromo-6-fluoropyridazine in Organic Solvents

Foreword: The Crucial Role of Solubility in Drug Discovery

In the intricate ballet of drug development, the solubility of an active pharmaceutical ingredient (API) and its intermediates is a pivotal performance metric. It dictates the efficiency of synthesis, the feasibility of purification, and the ultimate bioavailability of the therapeutic agent. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a cornerstone of rational process development and formulation design. This guide is dedicated to a molecule of growing importance in medicinal chemistry: 3-Bromo-6-fluoropyridazine. While a novel compound with limited publicly available quantitative solubility data, this guide will equip you with the foundational principles, robust experimental methodologies, and data interpretation frameworks necessary to navigate its dissolution landscape. We will delve into the theoretical underpinnings of solubility, provide detailed protocols for its empirical determination, and present a practical framework for analyzing and utilizing this critical data.

Deconstructing Solubility: A Theoretical Framework

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[1] This concept is rooted in the nature of intermolecular forces between the solute (in this case, this compound) and the solvent. The overall polarity of a molecule, a consequence of its structure and the functional groups it contains, is a key determinant of its solubility.[1]

Molecular Profile of this compound:

-

Structure: A pyridazine ring substituted with a bromine atom and a fluorine atom.

-

Polarity: The presence of two electronegative halogen atoms (Br and F) and two nitrogen atoms in the pyridazine ring introduces significant polarity. The molecule possesses a dipole moment, making it more inclined to dissolve in polar solvents.

-

Hydrogen Bonding: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors. This capability enhances its solubility in protic solvents (e.g., alcohols) that can act as hydrogen bond donors.

Solvent Classification and Predicted Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by the presence of O-H or N-H bonds, allowing them to be both hydrogen bond donors and acceptors. Given the hydrogen bond accepting capability of this compound, it is anticipated to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess a significant dipole moment but lack O-H or N-H bonds. While they cannot donate hydrogen bonds, their polarity allows them to engage in dipole-dipole interactions. It is expected that this compound will be soluble in these solvents, with the extent of solubility depending on the specific solvent's polarity.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. Due to the polar nature of this compound, its solubility in nonpolar solvents is predicted to be limited.[1]

The Influence of Temperature:

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the lattice energy of the solid and the intermolecular forces within the solvent. An increase in temperature provides this energy, favoring the dissolution process.

Empirical Determination of Solubility: A Step-by-Step Protocol

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method, commonly known as the shake-flask method, is a widely accepted technique.[2]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

Caption: Isothermal Equilibrium (Shake-Flask) Method Workflow.

Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Accurately weigh the collected filtrate.

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solution by a validated HPLC method. A reverse-phase C18 column is often a good starting point for such compounds.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mg/mL, g/L, or as a mole fraction.

-

Solubility (mg/mL) = (Concentration from HPLC (mg/mL) x Dilution Factor)

-

Data Presentation and Interpretation: A Case Study with a Structural Analog

Table 1: Mole Fraction Solubility (x) of 6-chloropyridazin-3-amine in Various Organic Solvents at Different Temperatures.

| Solvent | 298.15 K | 308.15 K | 318.15 K | 328.15 K | 338.15 K |

| Methanol | 0.0452 | 0.0638 | 0.0889 | 0.1221 | 0.1664 |

| Ethanol | 0.0315 | 0.0456 | 0.0647 | 0.0903 | 0.1245 |

| Acetone | 0.1023 | 0.1356 | 0.1765 | 0.2278 | 0.2912 |

| Acetonitrile | 0.0211 | 0.0305 | 0.0432 | 0.0601 | 0.0823 |

| Ethyl Acetate | 0.0156 | 0.0234 | 0.0345 | 0.0498 | 0.0701 |

| Toluene | 0.0012 | 0.0021 | 0.0035 | 0.0056 | 0.0087 |

| Hexane | <0.0001 | <0.0001 | <0.0001 | <0.0001 | <0.0001 |

Note: This data is for 6-chloropyridazin-3-amine and is presented for illustrative purposes.[3]

Interpretation of the Data:

-

Effect of Solvent Polarity: The data clearly demonstrates the principle of "like dissolves like." The solubility is highest in the polar aprotic solvent acetone, followed by the polar protic solvents methanol and ethanol. The solubility is significantly lower in the less polar solvent ethyl acetate and very poor in the nonpolar solvents toluene and hexane.

-

Effect of Temperature: In all solvents where solubility was measurable, it increased with an increase in temperature, as theoretically predicted. This indicates that the dissolution process for this compound is endothermic.

Visualizing Solubility Trends:

Caption: Predicted Solubility of this compound based on Solvent Polarity.

Conclusion: A Practical Guide for the Researcher

While the precise quantitative solubility of this compound in various organic solvents requires empirical determination, this guide provides a robust framework for approaching this critical task. By understanding the underlying principles of solubility, employing a rigorous experimental methodology, and effectively presenting and interpreting the resulting data, researchers and drug development professionals can make informed decisions to accelerate their development timelines. The provided protocols and data interpretation strategies serve as a valuable resource for characterizing not only this compound but also other novel chemical entities encountered in the dynamic field of pharmaceutical research.

References

-

Chinachemnet. (n.d.). 3-Bromo-6-fluoropyridine. Retrieved from [Link]

-

ResearchGate. (2015). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-chloropyridine-2-carbonitrile. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-fluoropyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-Bromo-6-fluoropyridazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The guide focuses on a practical and efficient pathway starting from the readily available precursor, 3,6-dichloropyridazine. Key transformations, including regioselective halogen exchange (Halex) reactions, are discussed in detail, with an emphasis on the underlying chemical principles, reaction conditions, and experimental protocols. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis of novel pyridazine-based compounds.

Introduction: The Significance of this compound

Fluorinated pyridazine scaffolds are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound, in particular, serves as a versatile intermediate, offering two distinct halogen atoms that can be selectively functionalized through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules.

This guide will delineate a robust synthetic strategy for the preparation of this compound, commencing with the synthesis of the key starting material, 3,6-dichloropyridazine, followed by a sequential and regioselective introduction of bromine and fluorine.

Overall Synthetic Strategy

The most practical and widely applicable approach for the synthesis of this compound involves a multi-step sequence starting from maleic anhydride. The overall transformation can be visualized as follows:

Caption: Overall synthetic pathway to this compound.

Part 1: Synthesis of the Key Precursor: 3,6-Dichloropyridazine

The synthesis of the crucial starting material, 3,6-dichloropyridazine, is a well-established two-step process.

Step 1.1: Synthesis of Pyridazine-3,6-diol

The initial step involves the condensation of maleic anhydride with hydrazine hydrate to form pyridazine-3,6-diol.

Reaction:

Maleic Anhydride + Hydrazine Hydrate → Pyridazine-3,6-diol

Mechanism: This reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration to form the stable pyridazine ring.

Experimental Protocol:

-

To a stirred solution of hydrazine hydrate (1.3 mol) in water, slowly add maleic anhydride (1 mol).

-

The reaction mixture is then heated to reflux for 3-4 hours.

-

Upon cooling, the product precipitates out of the solution.

-

The solid is collected by filtration, washed with cold water, and dried to afford pyridazine-3,6-diol.

Step 1.2: Chlorination of Pyridazine-3,6-diol

The diol is then converted to 3,6-dichloropyridazine using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[1]

Reaction:

Pyridazine-3,6-diol + POCl₃ → 3,6-Dichloropyridazine

Mechanism: The hydroxyl groups of the pyridazine-3,6-diol are converted into good leaving groups by reaction with phosphorus oxychloride, which are subsequently displaced by chloride ions.

Experimental Protocol (based on CN104447569A): [1]

-

In a round-bottom flask, a mixture of pyridazine-3,6-diol (1 eq) and phosphorus oxychloride (3-5 eq) is prepared.

-

The mixture is heated to 80-110 °C and stirred for 4-6 hours.

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol to yield 3,6-dichloropyridazine.

| Parameter | Value |

| Starting Material | Pyridazine-3,6-diol |

| Reagent | Phosphorus oxychloride |

| Temperature | 80-110 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | >85% |

Part 2: Regioselective Halogen Exchange: The Path to this compound

With 3,6-dichloropyridazine in hand, the next critical phase is the sequential and regioselective introduction of bromine and fluorine. The different reactivity of the halogen atoms on the pyridazine ring allows for a controlled, stepwise functionalization.

Step 2.1: Synthesis of 3-Bromo-6-chloropyridazine

The first halogen exchange involves the selective replacement of one chlorine atom with bromine. While direct bromination of 3-chloropyridazine can be challenging, a more controlled approach starts from 3,6-dichloropyridazine. The synthesis of 3-bromo-6-chloropyridazine (CAS No.: 89089-18-9) is a known transformation.[2][3][4][5][6]

Reaction:

3,6-Dichloropyridazine → 3-Bromo-6-chloropyridazine

Causality behind Experimental Choices: The regioselectivity of this reaction is crucial. The pyridazine ring is electron-deficient, and the positions ortho and para to the nitrogen atoms are susceptible to nucleophilic aromatic substitution. The choice of brominating agent and reaction conditions will determine which chlorine atom is preferentially replaced. Milder conditions are generally favored to achieve mono-substitution.

Proposed Experimental Protocol:

-

3,6-Dichloropyridazine is dissolved in a suitable high-boiling solvent.

-

A brominating agent, such as sodium bromide in the presence of a phase-transfer catalyst or hydrobromic acid, is added.

-

The reaction mixture is heated to a temperature that favors mono-bromination while minimizing the formation of di-brominated byproducts.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Step 2.2: Fluorination of 3-Bromo-6-chloropyridazine

The final step is the conversion of the remaining chlorine atom to a fluorine atom via a nucleophilic aromatic substitution, specifically a halogen exchange (Halex) reaction.

Reaction:

3-Bromo-6-chloropyridazine + Fluorinating Agent → this compound

Mechanism (SNAr): The reaction proceeds via a nucleophilic attack of the fluoride ion on the electron-deficient carbon atom bearing the chlorine. This forms a Meisenheimer complex, which then eliminates the chloride ion to restore aromaticity, yielding the fluorinated product. The high electronegativity of the pyridazine nitrogens activates the ring towards this type of substitution.

Caption: Simplified SNAr mechanism for the fluorination step.

Trustworthiness of the Protocol - The Choice of Fluorinating Agent:

For this transformation, spray-dried potassium fluoride (KF) is an excellent choice of fluorinating agent.[7] The high surface area and low particle size of spray-dried KF significantly enhance its reactivity, allowing the reaction to proceed under milder conditions and with higher yields compared to standard KF.[7] The use of a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or sulfolane, is crucial to dissolve the KF and facilitate the reaction.[7] A phase-transfer catalyst, like 18-crown-6, can further enhance the solubility and nucleophilicity of the fluoride ion.

Experimental Protocol:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend spray-dried potassium fluoride (1.5-2.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF or sulfolane).

-

Add a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq) to the suspension.

-

Add 3-bromo-6-chloropyridazine (1.0 eq) to the mixture.

-

Heat the reaction mixture to 120-150 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

| Parameter | Value |

| Starting Material | 3-Bromo-6-chloropyridazine |

| Reagent | Spray-dried Potassium Fluoride |

| Solvent | DMF or Sulfolane |

| Catalyst | 18-crown-6 (optional) |

| Temperature | 120-150 °C |

| Anticipated Yield | Moderate to Good |

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable route for obtaining this valuable building block. The strategy relies on well-established chemical transformations, starting from inexpensive and readily available materials. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the sequential halogen exchange steps, to ensure high regioselectivity and yield. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce this compound for their drug discovery and development programs.

References

- Bristol-Myers Squibb Company; et al.

-

Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. [Link]

- Preparation method of fluoropyridine compounds. CN102898358A.

-

Iorkula, T. H., et al. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 2023, 54(2), 121-132. [Link]

-

Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed. [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

- Preparation method of 3, 6-dichloropyridazine. CN112645883A.

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

-

Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

- Synthetic method for 3-bromopyridine. CN104130183A.

-

3,6-Dichloropyridazine. PubChem. [Link]

-

Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. [Link]

- Process for producing dihalopyridines. US20100160641A1.

-

Synthetic method of 3-bromopyridine. Patsnap. [Link]

-

Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. [Link]

Sources

- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 3-BROMO-6-CHLOROPYRIDAZINE | 89089-18-9 [chemicalbook.com]

- 4. 3-BROMO-6-CHLOROPYRIDAZINE;Pyridazine,3-bromo-6-chloro;3-Bromo-6-chloropyridazine;3-Brom-6-chlorpyridazin;3-bromanyl-6-chloranyl-pyridazine;, CasNo.89089-18-9 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 5. achmem.com [achmem.com]

- 6. 3-BROMO-6-CHLOROPYRIDAZINE CAS#: 89089-18-9 [m.chemicalbook.com]

- 7. scispace.com [scispace.com]

A Technical Guide to the Safe Handling and Use of 3-Bromo-6-fluoropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Hazard Profile

3-Bromo-6-fluoropyridazine is a halogenated heterocyclic compound increasingly utilized as a key building block in medicinal chemistry and drug development. Its unique electronic and structural properties make it a valuable synthon for introducing the pyridazine moiety into complex target molecules. However, the same reactivity that makes it useful necessitates a thorough understanding of its hazard profile to ensure safe handling. This guide provides an in-depth, scientifically grounded framework for the safe use, storage, and disposal of this compound, moving beyond mere procedural lists to explain the causal links between the compound's properties and the required safety protocols. While comprehensive toxicological data for this specific compound is limited, established best practices for handling related halogenated aromatic compounds provide a robust basis for risk mitigation.

Core Hazard Identification and Classification

The primary hazards associated with compounds analogous to this compound are related to irritation and potential toxicity upon exposure.[1] The Globally Harmonized System (GHS) provides a starting point for understanding these risks.

Table 1: GHS Hazard Classification for Analogous Compounds

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

|---|---|---|---|

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][2][3] | Warning | |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2][3] | Warning | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1][2][3] | Warning |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2] | Warning | |

Note: This table is based on classifications for structurally similar bromo-fluoro-pyridines and pyridazines. The exact classification for this compound should be confirmed with the supplier-specific Safety Data Sheet (SDS).

The presence of bromine and fluorine atoms on the pyridazine ring enhances its reactivity and potential for biological interaction. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1] Skin contact may lead to inflammation, itching, and redness, while eye contact can cause more severe damage.[1] Inhalation of the dust can irritate the respiratory system.[1][2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, prioritizing engineering controls and supplementing them with appropriate PPE.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed in a certified chemical fume hood.[4] This is the most crucial engineering control to prevent inhalation of airborne particulates and potential vapors. The fume hood sash should be kept as low as possible to maximize capture efficiency.

-

Ventilation: Ensure the laboratory has adequate general ventilation to maintain low background concentrations of any potential contaminants.[1] Facilities should be equipped with safety showers and eyewash stations that are readily accessible and regularly tested.[5]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following workflow illustrates the decision-making process for appropriate PPE selection.

Caption: PPE Selection Workflow for this compound.

-

Hand Protection: Wear nitrile or neoprene gloves.[4] Latex gloves are not suitable. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[6] Contaminated gloves should be disposed of as chemical waste immediately.[6]

-

Eye Protection: Chemical splash goggles are mandatory.[4] Standard safety glasses do not provide adequate protection from splashes or airborne powder.

-

Skin and Body Protection: A flame-retardant laboratory coat should be worn and kept buttoned.[7] Ensure clothing fully covers the arms and legs.

-

Respiratory Protection: While working in a fume hood should be sufficient, if there is a risk of generating significant dust outside of a hood (e.g., during a large spill), a NIOSH-approved particulate respirator (e.g., N95) should be used.

Safe Handling and Storage Protocols

Adherence to methodical and deliberate handling protocols is paramount to preventing exposure and accidents.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter, and all necessary equipment (spatulas, weigh boats, glassware) is present.[8]

-

Weighing:

-

Perform all weighing operations within the fume hood.[8]

-

Use a tared, sealed container to transport the compound to and from the balance to minimize the risk of spills in the open lab.

-

Handle the solid gently to avoid creating airborne dust.

-

-

Reaction Setup:

-

Post-Handling:

-

Thoroughly decontaminate the work area (spatulas, surfaces) after use.

-

Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[10]

-

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Container: Keep the container tightly closed to prevent absorption of moisture.[1][6]

-

Location: Store in a cool, dry, and well-ventilated area.[6][10]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][11] The compound may react with these substances, leading to potentially hazardous situations.

-

Security: The storage area should be locked or otherwise accessible only to authorized personnel.[1][7]

Emergency Procedures: A Logic-Based Approach

In the event of an emergency, a clear and logical response can significantly mitigate harm.

Spill Response

The response to a spill depends on its scale. The following flowchart outlines the decision-making process.

Sources

- 1. aksci.com [aksci.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]

- 9. ethz.ch [ethz.ch]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

commercial suppliers of 3-Bromo-6-fluoropyridazine

An In-Depth Technical Guide to 3-Bromo-6-fluoropyridazine for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound in Modern Drug Discovery

This compound (CAS No. 1353854-35-9) is a halogenated pyridazine derivative that has emerged as a highly versatile and valuable building block for researchers in medicinal chemistry and drug development.[1] Its strategic importance is rooted in the distinct reactivity of its two halogen substituents. The fluorine and bromine atoms, positioned on an electron-deficient pyridazine core, provide orthogonal chemical handles for sequential, site-selective modifications.

The incorporation of a fluorine atom or fluorine-containing motifs is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[2][3] The this compound scaffold allows for the precise introduction of the pyridazine moiety, a common heterocycle in pharmaceuticals, while offering two distinct vectors for diversification through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth overview of its commercial availability, safe handling, and core applications, equipping researchers with the technical knowledge to effectively leverage this reagent in their synthetic campaigns.

Part 1: Commercial Availability and Supplier Landscape

The accessibility of high-quality starting materials is paramount for reproducible research and development. This compound is available from several reputable chemical suppliers, catering to needs ranging from small-scale academic research to larger-scale process development. When selecting a supplier, key considerations should include purity, available quantities, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| BLD Pharm | 1353854-35-9 | C₄H₂BrFN₂ | 176.97 | Offers the product for research use, specifying storage under an inert atmosphere at 2-8°C.[1] |

| Compound Net Biotechnology Inc. | 1353854-35-9 | C₄H₂BrFN₂ | 176.97 | A China-based manufacturer listing the product for sale in industrial grades.[4] |

| HANGZHOU LEAP CHEM CO., LTD. | 1353854-35-9 | C₄H₂BrFN₂ | 176.97 | A China-based trader offering the product.[5] |

Note: This table is not exhaustive but represents a sample of publicly listed suppliers. Researchers should conduct their own due diligence and request quotations and specifications directly from suppliers.

Part 2: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is a prerequisite for safe and effective experimentation.

Key Physicochemical Properties:

-

Molecular Formula: C₄H₂BrFN₂[1]

-

Molecular Weight: 176.97 g/mol [1]

-

Appearance: Typically an off-white to yellow solid.

-

Storage: Recommended storage is under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure long-term stability.[1]

Hazard Identification and Safety Protocols

Based on safety data sheets for analogous halogenated heterocyclic compounds, this compound should be handled with care.[6][7]

Primary Hazards:

-

Acute Toxicity: Harmful if swallowed.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Mandatory Handling Precautions:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure a safety shower and eye wash station are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.

-

Eye Protection: Use safety goggles with side-shields or a face shield.[7]

-

Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[7]

-

-

Safe Handling Practices: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

-

Storage and Incompatibilities: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from strong oxidizing agents and strong acids.[9]

Part 3: Key Synthetic Applications & Mechanistic Rationale

The synthetic utility of this compound stems from the differential reactivity of the C-F and C-Br bonds. The electron-deficient nature of the pyridazine ring renders the C6 position, bonded to fluorine, susceptible to Nucleophilic Aromatic Substitution (SNAr) . Concurrently, the C3 position, bonded to bromine, is an ideal site for Palladium-Catalyzed Cross-Coupling Reactions . This orthogonality allows for a modular and predictable approach to synthesizing complex derivatives.

Diagram of Key Synthetic Pathways

Caption: Key reaction pathways for this compound.

Causality Behind Reactivity:

-

SNAr at C6: The pyridazine ring's two adjacent nitrogen atoms act as powerful electron-withdrawing groups. This significantly lowers the electron density of the aromatic system, particularly at the C6 position, making it highly susceptible to attack by nucleophiles. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. This pathway is commonly exploited for introducing amine, ether, and thioether functionalities.[10]

-

Cross-Coupling at C3: The Carbon-Bromine bond is a classic and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These methods are foundational for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, alkyl, and amine groups at the C3 position.[11]

Part 4: Detailed Experimental Protocol: SNAr Amination

The following protocol provides a representative, self-validating system for the SNAr reaction of this compound with a generic primary or secondary amine.

Objective: To synthesize a 3-Bromo-6-(amino)pyridazine derivative.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Reaction vial with a stir bar

-

Heating block or oil bath with temperature control

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry reaction vial containing a magnetic stir bar, add this compound (e.g., 177 mg, 1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).

-

Reagent Addition: Add the amine nucleophile (1.2 mmol, 1.2 eq) followed by anhydrous DMSO (e.g., 5 mL).

-

Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath set to 100°C. Stir the reaction mixture vigorously.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting material (this compound) indicates completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-Bromo-6-(amino)pyridazine product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical SNAr reaction.

Conclusion

This compound is a powerful and versatile building block for modern synthetic and medicinal chemistry. Its commercial availability, coupled with the well-defined and orthogonal reactivity of its C-F and C-Br bonds, provides a robust platform for the rapid diversification of lead compounds. By understanding the principles of its reactivity and adhering to safe handling protocols, researchers can efficiently generate libraries of novel pyridazine-containing molecules, accelerating the drug discovery and development process.[11]

References

-

Shanghai Jinshan Pharmaceutical Co.,Ltd. 3-Bromo-6-fluoropyridine. Chinachemnet. [Link]

-

Unknown Author. (n.d.). Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-6-chloro-2-fluoropyridine. [Link]

-

KaiShengYuan (Tianjin) Technology Co., Ltd. 3-Bromo-6-fluoropyridine. [Link]

-

Sereda, G., & Shcherbachenko, D. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

-

Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. [Link]

-

Shimadzu Chemistry & Diagnostics. [2H5]-Misoprostol acid, racemic mixture. [Link]

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]

-

Corley, C. A., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules. [Link]

-

Corley, C. A., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. ResearchGate. [Link]

-

Green, S. A., et al. (2023). Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Nature Communications. [Link]

Sources

- 1. 1353854-35-9|this compound|BLD Pharm [bldpharm.com]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of the 3-Bromo-6-fluoropyridazine Ring System

Abstract: The 3-Bromo-6-fluoropyridazine scaffold is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-deficient pyridazine ring and the differential reactivity of its two halogen substituents, offer a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the core reactivity profile of this compound, focusing on the principles and practical execution of its most significant transformations: Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions. By elucidating the causality behind its regioselective behavior, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable heterocycle.

Introduction: The this compound Core

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is inherently electron-deficient. This characteristic significantly influences the reactivity of its substituents. In the case of this compound, this electronic deficiency is further amplified by the inductive effects of the bromine and fluorine atoms. The result is a molecule primed for specific, predictable chemical transformations.

The key to unlocking the synthetic utility of this ring system lies in understanding the orthogonal reactivity of the C3-Br and C6-F bonds. While both are potential sites for substitution, their participation in different reaction classes is governed by distinct mechanistic principles. This guide will explore the two dominant reaction pathways: the SNAr reaction, which typically favors substitution at the C6 position, and palladium-catalyzed cross-coupling, which occurs selectively at the C3 position. This predictable regioselectivity allows for a modular and strategic approach to the synthesis of highly functionalized pyridazine derivatives, which are key components in a range of biologically active molecules.[1]

Nucleophilic Aromatic Substitution (SNAr): Targeting the C6-Fluorine

The SNAr reaction is a cornerstone of heterocyclic chemistry, proceeding via a two-step addition-elimination mechanism.[2] In this pathway, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Aromaticity is subsequently restored by the departure of a leaving group.

Mechanistic Rationale and Regioselectivity

For halogenated pyridazines, the rate-determining step is typically the initial nucleophilic attack. The position of this attack is dictated by two main factors: the electron-withdrawing capacity of the ring nitrogens and the electronegativity of the halogen substituent.

-

Ring Activation: The two adjacent nitrogen atoms in the pyridazine ring strongly withdraw electron density, making the carbon atoms, particularly those at the C3 and C6 positions, highly electrophilic and susceptible to nucleophilic attack.

-

Halogen Influence: In SNAr reactions, the typical leaving group aptitude (I > Br > Cl > F) seen in aliphatic substitutions (SN1/SN2) is inverted. Fluorine, being the most electronegative halogen, most strongly polarizes the C-X bond, making the attached carbon the most electrophilic center.[3][4] This inductive activation significantly lowers the energy barrier for the formation of the Meisenheimer complex, making the C-F bond the preferred site of attack.[3]

Therefore, when this compound is treated with a potent nucleophile (e.g., alkoxides, thiolates, or amines), substitution occurs preferentially at the C6 position, displacing the fluoride ion.

Sources

Harnessing the Synthetic Potential of 3-Bromo-6-fluoropyridazine in Modern Research

An In-Depth Technical Guide for Researchers

As a senior application scientist, this guide is designed to provide researchers, medicinal chemists, and material scientists with a deep understanding of the synthetic versatility and potential applications of 3-Bromo-6-fluoropyridazine. This halogenated pyridazine is not merely a chemical intermediate; it is a strategically designed building block offering orthogonal reactivity that can be exploited to construct complex molecular architectures. We will delve into the causality behind its utility, providing both theoretical grounding and practical, field-proven insights.

Core Molecular Attributes and Reactivity Profile

This compound (CAS No. 1353854-35-9) is a disubstituted pyridazine ring, an aromatic six-membered heterocycle containing two adjacent nitrogen atoms.[1] The true value of this molecule lies in the distinct chemical reactivity of its two halogen substituents, which allows for selective and sequential functionalization.

-

The Carbon-Bromine (C-Br) Bond : The bromine atom at the 3-position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This site is primed for forming new carbon-carbon or carbon-heteroatom bonds via reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, or amino groups.

-

The Carbon-Fluorine (C-F) Bond : Conversely, the fluorine atom at the 6-position activates the ring for nucleophilic aromatic substitution (SNAr). The strong electronegativity of fluorine makes the C-F bond highly polarized, rendering the attached carbon atom electrophilic and susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols). While the C-F bond is strong, the electron-deficient nature of the pyridazine ring facilitates this reaction pathway, which is often faster for fluoro-substituted heterocycles compared to their chloro- or bromo-analogs.[2]

This differential reactivity provides a powerful strategic advantage, enabling chemists to perform sequential, site-selective modifications.

Caption: Diagram 1: Orthogonal Reactivity of this compound.

Application in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for other aromatic rings while offering unique hydrogen bonding capabilities through its nitrogen atoms. The incorporation of fluorine is also a well-established strategy to enhance metabolic stability, binding affinity, and cell membrane permeability.[3][4] this compound is therefore an ideal starting material for building novel therapeutic agents, particularly in oncology.